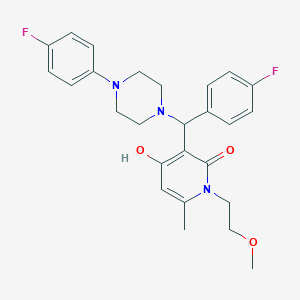
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, also known as BRL-15572, is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is not fully understood, but it is thought to involve modulation of serotonin receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. These actions may contribute to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that it can modulate the activity of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory effects in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is that it has been extensively studied in animal models, allowing for a detailed understanding of its pharmacological properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine. One area of interest is the development of more targeted therapies based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may inform its potential use in a variety of therapeutic applications. Finally, studies are needed to investigate the safety and tolerability of this compound in humans, which will be necessary for its eventual development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine involves several steps, beginning with the reaction of 3-chloro-4-methylphenylamine with 4-bromo-3-propoxybenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with piperazine to yield the final product. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been studied for its potential as a therapeutic agent in a variety of applications. One area of research has focused on its use as a treatment for anxiety and depression. Studies have shown that this compound can modulate the activity of serotonin receptors in the brain, which may contribute to its anxiolytic and antidepressant effects.
Another area of research has examined the potential of this compound as a treatment for drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising candidate for further research in this area.
Propiedades
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrClN2O3S/c1-3-12-27-20-14-17(6-7-18(20)21)28(25,26)24-10-8-23(9-11-24)16-5-4-15(2)19(22)13-16/h4-7,13-14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLVVNCQHPZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



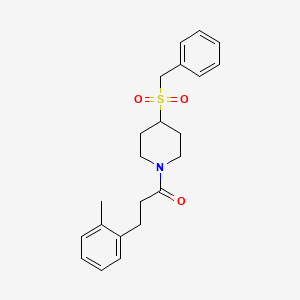

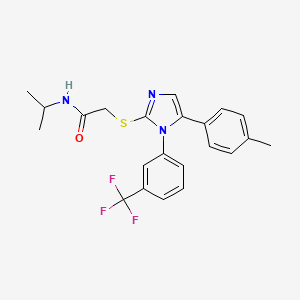
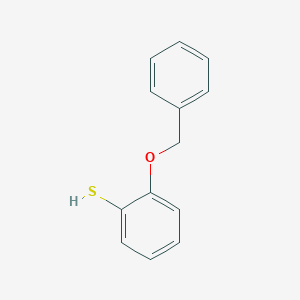
![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)
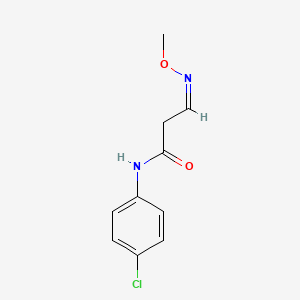
![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

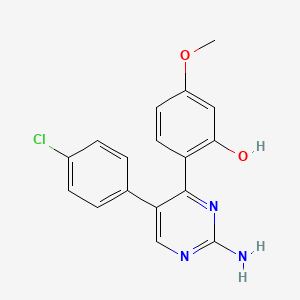

![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
